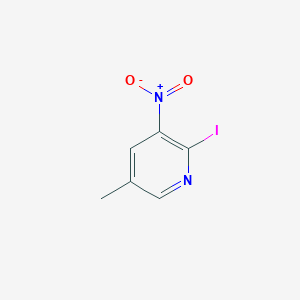
2-Iodo-5-methyl-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5-methyl-3-nitropyridine is a heterocyclic organic compound with the molecular formula C6H5IN2O2 It is characterized by the presence of iodine, methyl, and nitro functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methyl-3-nitropyridine typically involves the nitration of 2-Iodo-5-methylpyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-5-methyl-3-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Substitution: Products include 2-azido-5-methyl-3-nitropyridine or 2-cyano-5-methyl-3-nitropyridine.
Reduction: The major product is 2-Iodo-5-methyl-3-aminopyridine.
Oxidation: The major product is 2-Iodo-5-carboxy-3-nitropyridine.
Applications De Recherche Scientifique
2-Iodo-5-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a precursor for biologically active molecules.
Industry: It is used in the synthesis of agrochemicals and materials science for the development of novel compounds with desired properties
Mécanisme D'action
The mechanism of action of 2-Iodo-5-methyl-3-nitropyridine largely depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate the formation of carbon-iodine bonds in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Iodo-5-nitropyridine
- 2-Iodo-3-nitropyridine
- 2-Iodo-4-methyl-3-nitropyridine
Comparison: 2-Iodo-5-methyl-3-nitropyridine is unique due to the presence of both a methyl and a nitro group on the pyridine ring, which can influence its reactivity and biological activity. Compared to 2-Iodo-5-nitropyridine, the additional methyl group in this compound can affect its steric and electronic properties, potentially leading to different reactivity and applications .
Propriétés
IUPAC Name |
2-iodo-5-methyl-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWYUEMFUZVJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














